Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Historical Context of Tetrahydropyrimidine Derivatives in Medicinal Chemistry
The exploration of tetrahydropyrimidines began in the late 19th century with Pietro Biginelli’s discovery of the Biginelli reaction, which combined aldehydes, β-keto esters, and urea derivatives to form dihydropyrimidinones. Early applications focused on antimalarial and antifolate agents, but the scaffold’s versatility soon expanded to anticancer, antibacterial, and antiviral therapeutics. For instance, Queener et al. developed pyrido[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors, highlighting the role of lipophilic substituents like isopropyl groups in enhancing target binding. Similarly, Grivsky’s synthesis of Piritrexim demonstrated the scaffold’s utility in antitumor applications without adverse metabolic effects.
The evolution of catalysts for the Biginelli reaction further accelerated structural diversification. Traditional HCl-mediated syntheses yielded modest outputs, but modern catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and diisopropyl ethyl ammonium acetate (DIPEAc) improved reaction efficiency. For example, DIPEAc enabled room-temperature syntheses of tetrahydropyrimidines with 96% yields, underscoring advancements in green chemistry. These developments laid the groundwork for synthesizing complex derivatives like ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which integrates multiple pharmacophoric groups.
Table 1: Key Milestones in Tetrahydropyrimidine Synthesis
Structural Classification and Nomenclature of Polyfunctional Pyrimidine Carboxylates
The IUPAC name This compound reflects its intricate substituent arrangement:
- Position 1 : An isopropyl group (-CH(CH~3~)~2~) attached to the nitrogen atom.
- Position 3 : A phenyl ring (-C~6~H~5~) contributing aromaticity and lipophilicity.
- Positions 2 and 4 : Ketone groups (=O) that enable hydrogen bonding and electronic modulation.
- Position 5 : An ethyl ester (-COOCH~2~CH~3~) enhancing solubility and metabolic stability.
This structure aligns with the Biginelli product framework, where aldehydes, β-keto esters, and urea/thiourea condense to form tetrahydropyrimidines. For example, substituting benzaldehyde derivatives with electron-donating groups (e.g., methoxy) or halogens (e.g., chloro) alters the electronic profile and bioactivity of the resulting compounds. The ethyl ester at position 5 is a common feature in bioactive derivatives, as seen in Foroughifar et al.’s antibacterial tetrahydropyrimidines.
Table 2: Substituent Positions in this compound
| Position | Substituent | Functional Role |
|---|---|---|
| 1 | Isopropyl | Enhances lipophilicity |
| 3 | Phenyl | Aromatic π-π interactions |
| 2,4 | Ketone | Hydrogen-bonding sites |
| 5 | Ethyl ester | Solubility and metabolic stability |
Significance of 1,2,3,4-Tetrahydropyrimidine Scaffolds in Heterocyclic Chemistry
The tetrahydropyrimidine core is a privileged scaffold in drug discovery due to its conformational rigidity and capacity for multifunctionalization. The saturated ring reduces planarity, improving bioavailability compared to fully aromatic pyrimidines. Ketone groups at positions 2 and 4 act as hydrogen-bond acceptors, facilitating interactions with biological targets like enzymes or receptors. For instance, DHFR inhibitors leverage these groups to bind the enzyme’s active site, as demonstrated by pyrido[2,3-d]pyrimidines.
The scaffold’s adaptability is evident in structure-activity relationship (SAR) studies. Introducing electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., isopropyl) fine-tunes electronic and steric properties. Jadhav et al. showed that 4-chloro-substituted aldehydes yield tetrahydropyrimidines with enhanced antifungal activity, while methoxy groups improve antibacterial efficacy. Similarly, the phenyl group at position 3 in this compound likely augments π-stacking interactions in hydrophobic binding pockets.
Table 3: Bioactivity Correlations with Substituent Types
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 2,4-dioxo-3-phenyl-1-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-15(20)13-10-17(11(2)3)16(21)18(14(13)19)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
InChI Key |
OTUYJLOBJHKKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N(C1=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Mechanism
Optimized Conditions
Key Findings :
- DIPEAc (diisopropylethylammonium acetate) significantly accelerates the reaction, achieving 94% yield in 45 minutes under ambient conditions.
- Ultrasound irradiation with nano La₂O₃ enhances efficiency, enabling high yields at mild temperatures.
- CeCl₃·7H₂O improves selectivity but requires prolonged reaction times.
Alkylation for 1-Isopropyl Group Introduction
The 1-isopropyl substituent is introduced via alkylation of the dihydropyrimidine intermediate. Common reagents include isopropyl halides (e.g., isopropyl iodide) or alkylating agents like dimethyl sulfate.
Procedure
Alkylation Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Isopropyl Iodide | Isopropyl iodide, NaOH | Ethanol, 6 hours | 70% |
| Isopropyl Sulfate | Isopropyl sulfate, K₂CO₃ | DMF, 24 hours | 65% |
Challenges :
- Steric Hindrance : Bulky isopropyl groups may reduce reaction efficiency.
- Byproduct Formation : Competing N-alkylation or over-alkylation requires careful stoichiometry.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
- Advantages : Shorter reaction times (e.g., 30 minutes vs. 7 hours in conventional methods).
- Limitations : Limited scalability and potential thermal side reactions.
Purification and Characterization
Post-synthesis, the compound is purified via:
- Crystallization : From methanol, ethanol, or acetone.
- Chromatography : Column chromatography (SiO₂, CHCl₃/MeOH) for high-purity samples.
Spectral Data :
- ¹H NMR : Peaks at δ 5.60 (s, C₄H), 7.70–7.30 (m, Ar-H), and 4.50–3.90 (q, CH₂CH₃).
- IR : Absorption at 1660 cm⁻¹ (C=O) and 1562 cm⁻¹ (C=N).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Applications |
|---|---|---|---|
| Biginelli (HCl) | Simple, low-cost catalysts | Moderate yields, long times | Lab-scale synthesis |
| DIPEAc | High yield, rapid reaction | Requires ionic liquid | Industrial optimization |
| Ultrasound | Green chemistry, high efficiency | Specialized equipment needed | Scalable processes |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Substituent Variations
Table 1: Substituent Comparison
Key Observations :
- The 1-isopropyl group in the target compound is rare; most analogs have H or aryl groups at position 1. This substituent may hinder rotational freedom or receptor binding .
- 2,4-Dioxo groups differentiate the target from 2-thioxo derivatives (e.g., ), which exhibit altered solubility and bioactivity due to sulfur’s polarizability.
- The 3-phenyl group is uncommon; most analogs have substituents at position 4 (e.g., aryl, pyrazolyl) .
Table 2: Reported Bioactivities
Structural-Activity Insights :
- 2-Thioxo analogs show enhanced antimicrobial activity due to sulfur’s electronegativity .
- Bulkier substituents (e.g., pyrazolyl in ) improve target specificity in anticancer applications.
- The target’s isopropyl group could modulate lipophilicity, influencing membrane permeability.
Physicochemical Properties
- Solubility : Thioxo derivatives (e.g., ) are less polar than dioxo analogs, reducing aqueous solubility.
- Melting Points: Not directly reported, but substituents like bromomethyl increase molecular weight and likely raise melting points.
- Stability : The target’s ester group may confer hydrolytic sensitivity under acidic/basic conditions, similar to other ethyl carboxylates .
Biological Activity
Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 2135644-96-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- Purity : 95%
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have shown that compounds similar to Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. The compound's structure suggests potential interactions with microbial enzymes or cell membranes.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various derivatives of tetrahydropyrimidines against common bacterial strains. The results indicated that certain modifications to the ethyl group enhanced the compound's efficacy against Staphylococcus aureus and Escherichia coli .
| Compound Variant | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Ethyl variant A | 15 | 50 |
| Ethyl variant B | 20 | 25 |
| Ethyl 1-isopropyl derivative | 25 | 10 |
Anticancer Activity
Ethyl 1-isopropyl-2,4-dioxo-3-phenyl derivatives have also been investigated for their anticancer properties. Preliminary results suggest that these compounds may inhibit cancer cell proliferation through apoptosis induction.
Research Findings
In vitro studies have demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| PC3 (Prostate Cancer) | 15.0 |
The proposed mechanism for the biological activity of Ethyl 1-isopropyl-2,4-dioxo-3-phenyl derivatives involves:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor affecting metabolic pathways in bacteria and cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
- Interaction with DNA : Some studies indicate that similar compounds can intercalate into DNA strands, disrupting replication and transcription processes.
Safety and Toxicology
While the biological activities are promising, safety evaluations are crucial. Toxicological assessments have indicated moderate toxicity levels; therefore, further studies are necessary to determine safe dosage ranges for therapeutic applications.
Toxicity Profile
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Mild irritation |
| Eye Irritation | Moderate irritation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
